molecular formula C25H24ClNO2 B2885195 (Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}[(4-methylphenyl)methoxy]amine CAS No. 338962-90-6

(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}[(4-methylphenyl)methoxy]amine

Cat. No.: B2885195
CAS No.: 338962-90-6
M. Wt: 405.92
InChI Key: ZXOATCSQKGNJET-IMVLJIQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)cyclopropylmethanone O-(4-methylbenzyl)oxime is a complex organic compound with the molecular formula C25H24ClNO2 and a molecular weight of 405.92 g/mol. This compound is characterized by the presence of a cyclopropyl group, a chlorophenyl group, a methoxyphenyl group, and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)cyclopropylmethanone O-(4-methylbenzyl)oxime typically involves multiple steps, starting with the preparation of the cyclopropyl ketone intermediate. This intermediate is then reacted with 4-chlorobenzyl chloride under basic conditions to form the chlorophenylcyclopropyl ketone. The final step involves the formation of the oxime by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)cyclopropylmethanone O-(4-methylbenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions include various oxime derivatives, amines, and substituted chlorophenyl compounds .

Scientific Research Applications

2-(4-chlorophenyl)cyclopropylmethanone O-(4-methylbenzyl)oxime has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)cyclopropylmethanone O-(4-methylbenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in structure due to the presence of a halogenated benzene ring.

    4-Chloromethcathinone: Shares the chlorophenyl group and has stimulant properties.

Uniqueness

2-(4-chlorophenyl)cyclopropylmethanone O-(4-methylbenzyl)oxime is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyclopropyl group adds strain to the molecule, making it more reactive in certain chemical reactions compared to similar compounds.

Properties

IUPAC Name

(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-methoxyphenyl)-N-[(4-methylphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO2/c1-17-3-5-18(6-4-17)16-29-27-25(20-9-13-22(28-2)14-10-20)24-15-23(24)19-7-11-21(26)12-8-19/h3-14,23-24H,15-16H2,1-2H3/b27-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOATCSQKGNJET-IMVLJIQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=C(C2CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C(/C2CC2C3=CC=C(C=C3)Cl)\C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.